molecular formula C9H11NO2 B1465130 (3-Aminophenyl)methyl acetate CAS No. 68969-82-4

(3-Aminophenyl)methyl acetate

Cat. No. B1465130
CAS RN: 68969-82-4
M. Wt: 165.19 g/mol
InChI Key: BLDCMJILHPESIY-UHFFFAOYSA-N
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Description

“(3-Aminophenyl)methyl acetate” is a chemical compound with the molecular formula C9H11NO2 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a general method for producing methyl acetate, which could potentially be adapted, involves the esterification of acetic acid and methanol using microwave-assisted esterification .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“this compound” has a predicted density of 1.143±0.06 g/cm3 and a predicted boiling point of 278.0±15.0 °C .

Scientific Research Applications

Vinylphosphonium Salt Mediated Reactions

The study by Yavari et al. (2006) explores vinylphosphonium salt mediated reactions between alkyl propiolates and aminophenols, leading to the synthesis of complex organic compounds. This research demonstrates the utility of aminophenol derivatives in facilitating novel organic reactions, which could have implications for the synthesis of pharmacologically active molecules or new materials Yavari, Souri, Sirouspour, & Djahaniani, 2006.

Chemoselective Acetylation of 2-Aminophenol

Magadum and Yadav (2018) conducted a study on the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting a biocatalytic approach to modifying aminophenol derivatives. This work underscores the potential for enzyme-catalyzed reactions in producing intermediates for antimalarial drugs, showcasing the relevance of such derivatives in medicinal chemistry Magadum & Yadav, 2018.

Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes

Research by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes presents the synthesis and in vitro cytotoxicity studies of compounds potentially useful as anticancer drugs. This study exemplifies the application of aminophenol derivatives in the development of new chemotherapeutic agents Basu Baul, Basu, Vos, & Linden, 2009.

Triorganotin(IV) Complexes Synthesis

The synthesis and characterization of triorganotin(IV) complexes by Baul et al. (2002) involve aminophenol derivatives, further highlighting their utility in creating compounds with potential applications in materials science and catalysis Baul, Dutta, Rivarola, Butcher, & Smith, 2002.

Fluorescent Chloride Sensor Development

Das, Mohar, and Bag (2021) utilized a biphenyl derivative, related to the chemical family of aminophenol, to develop a fluorescent chloride sensor. This work underscores the role of such derivatives in creating sensitive and selective sensors for environmental and biological applications Das, Mohar, & Bag, 2021.

Safety and Hazards

While specific safety data for “(3-Aminophenyl)methyl acetate” was not found in the search results, general safety data for similar compounds, such as methyl acetate, suggest that it may be flammable and could cause eye irritation . Always refer to the specific Material Safety Data Sheet (MSDS) for the compound for detailed safety information.

properties

IUPAC Name

(3-aminophenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDCMJILHPESIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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